molecular formula C20H17FN4O4S B2686232 3-((4-fluorophenyl)sulfonyl)-2-imino-1-(2-methoxyethyl)-1H-dipyrido[1,2-a:2',3'-d]pyrimidin-5(2H)-one CAS No. 848217-78-7

3-((4-fluorophenyl)sulfonyl)-2-imino-1-(2-methoxyethyl)-1H-dipyrido[1,2-a:2',3'-d]pyrimidin-5(2H)-one

Cat. No. B2686232
CAS RN: 848217-78-7
M. Wt: 428.44
InChI Key: WBOAICAZTWXDAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-((4-fluorophenyl)sulfonyl)-2-imino-1-(2-methoxyethyl)-1H-dipyrido[1,2-a:2',3'-d]pyrimidin-5(2H)-one is a useful research compound. Its molecular formula is C20H17FN4O4S and its molecular weight is 428.44. The purity is usually 95%.
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Scientific Research Applications

Fluorescent Imaging Agents

Research involving fluorophenyldipyrrinones, which share some structural similarities with the compound , has led to the synthesis of highly fluorescent analogs. These analogs have been investigated for their potential as cholephilic fluorescence and 19F MRI imaging agents, especially for probing liver and biliary metabolism. Such compounds, when injected intravenously in rats, exhibited rapid excretion largely unchanged in bile, indicating their potential use in medical imaging and diagnostics (Boiadjiev et al., 2006).

Herbicide Degradation

Sulfonylurea herbicides, which contain structural elements similar to the query compound, have been studied for their degradation in flooded soil conditions. These studies are crucial for understanding the environmental fate and breakdown mechanisms of such herbicides, potentially informing the development of more environmentally friendly agricultural chemicals (Kim et al., 2003).

Fungicidal Activity

Research on thienopyridopyrimidine derivatives, which have structural motifs related to the query compound, demonstrated their synthesis and evaluated their fungicidal activity. Such studies highlight the potential of these compounds in developing new fungicides to protect crops from fungal pathogens (Liu & He, 2012).

Corrosion Inhibitors

Pyrimidine-2-thione derivatives, which share a core structural feature with the compound , have been investigated as corrosion inhibitors for mild steel in acidic environments. These studies contribute to the development of more effective materials for protecting infrastructure and machinery against corrosion (Soltani et al., 2015).

properties

IUPAC Name

5-(4-fluorophenyl)sulfonyl-6-imino-7-(2-methoxyethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FN4O4S/c1-29-11-10-25-18(22)16(30(27,28)14-7-5-13(21)6-8-14)12-15-19(25)23-17-4-2-3-9-24(17)20(15)26/h2-9,12,22H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBOAICAZTWXDAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C2=C(C=C(C1=N)S(=O)(=O)C3=CC=C(C=C3)F)C(=O)N4C=CC=CC4=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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